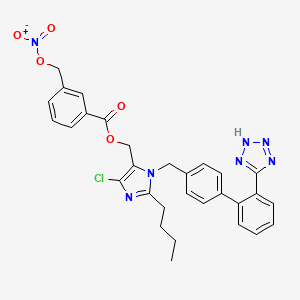
NO-Losartan A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NO-Losartan A is a compound that combines the properties of losartan, an angiotensin II receptor antagonist, with the vasodilating effects of nitric oxide. This hybrid molecule is designed to provide enhanced antihypertensive effects by blocking the angiotensin II receptor and releasing nitric oxide, which helps in vasodilation and inhibition of platelet and neutrophil aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NO-Losartan A involves the combination of losartan with a nitric oxide donor. The key steps include:
Synthesis of Losartan: Losartan is synthesized through a multi-step process involving the formation of key intermediates such as 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl.
Incorporation of Nitric Oxide Donor: The nitric oxide donor is introduced to the losartan molecule through a reaction that typically involves the use of reagents like sodium azide and zinc trifluoromethanesulfonate.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of green chemistry principles to minimize waste and improve yield. Key steps include the use of environmentally friendly solvents and catalysts to ensure a sustainable production process .
Chemical Reactions Analysis
Types of Reactions: NO-Losartan A undergoes several types of chemical reactions, including:
Oxidation: The nitric oxide donor can undergo oxidation reactions, releasing nitric oxide.
Substitution: The losartan moiety can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen can be used under mild conditions to facilitate the release of nitric oxide.
Substitution: Reagents such as halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: The major product is nitric oxide, which is released from the nitric oxide donor.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
NO-Losartan A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of nitric oxide release in various chemical reactions.
Biology: Investigated for its role in modulating cellular signaling pathways through nitric oxide release.
Industry: Used in the development of new antihypertensive drugs with improved efficacy and safety profiles.
Mechanism of Action
NO-Losartan A exerts its effects through a dual mechanism:
Angiotensin II Receptor Antagonism: It blocks the angiotensin II receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.
Nitric Oxide Release: The nitric oxide donor in this compound releases nitric oxide, which causes vasodilation and inhibits platelet and neutrophil aggregation.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Losartan: A selective angiotensin II receptor antagonist without nitric oxide release properties.
Olmesartan: Another angiotensin II receptor antagonist with similar efficacy but different pharmacokinetic properties.
Telmisartan: Known for its longer half-life and additional benefits in metabolic syndrome.
Uniqueness of NO-Losartan A: this compound is unique due to its dual mechanism of action, combining the benefits of angiotensin II receptor antagonism with the vasodilating effects of nitric oxide release. This makes it a promising candidate for the treatment of hypertension and related cardiovascular conditions .
Properties
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCPZGVGOVWQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,4S,4'S,5'S,6R,6'S,8R,13R,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765390.png)
![(2R)-2-[3-[(2S,3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765397.png)
![(2E,6E,8E)-10-[3-butyl-2-[(1Z,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765409.png)
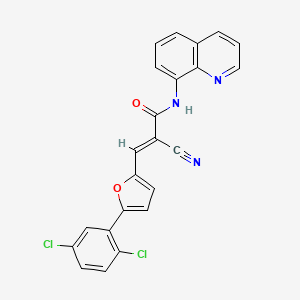
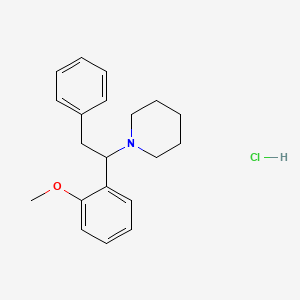
![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765446.png)
![4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one](/img/structure/B10765451.png)
![1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-](/img/structure/B10765458.png)
![N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765474.png)
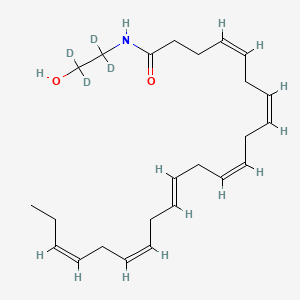
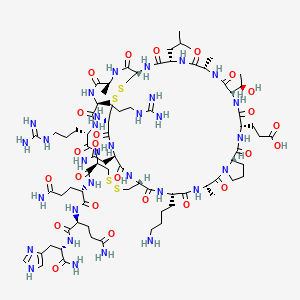
![N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765491.png)
![N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765494.png)
![(2S)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765502.png)
